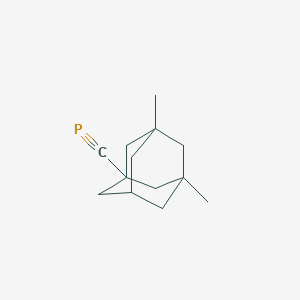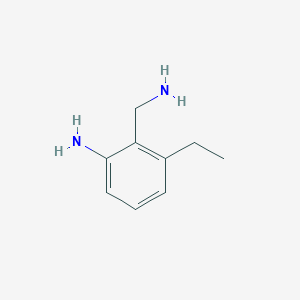
9,10-Anthracenedione, 1-(1,7-dioxa-4,10-diazacyclododec-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione is a complex organic compound that features a unique structure combining an anthracene-9,10-dione moiety with a 1,7-dioxa-4,10-diazacyclododecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 1,7-dioxa-4,10-diazacyclododecane under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key factors in industrial production include the availability of raw materials, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound. Substitution reactions result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in material science for developing new materials with specific properties, such as improved conductivity or mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione involves its interaction with molecular targets through its unique structure. The compound can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A related compound with similar structural features but without the anthracene-9,10-dione moiety.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: Another related compound with different functional groups.
Uniqueness
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione is unique due to its combination of the anthracene-9,10-dione moiety with the 1,7-dioxa-4,10-diazacyclododecane ring. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
849064-29-5 |
|---|---|
Fórmula molecular |
C22H24N2O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1-(1,7-dioxa-4,10-diazacyclododec-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O4/c25-21-16-4-1-2-5-17(16)22(26)20-18(21)6-3-7-19(20)24-10-14-27-12-8-23-9-13-28-15-11-24/h1-7,23H,8-15H2 |
Clave InChI |
YNNSSHDMFIKWSI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN(CCOCCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


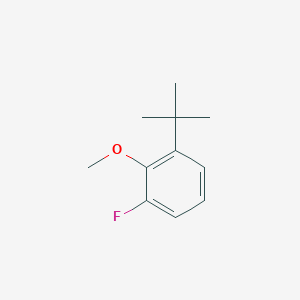
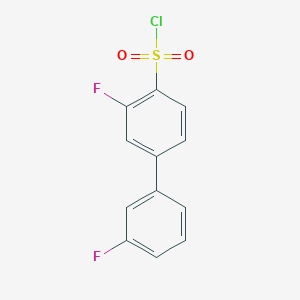

![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
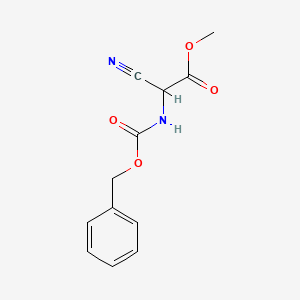
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)


